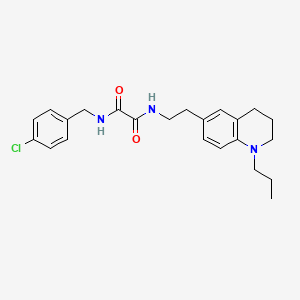

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c1-2-13-27-14-3-4-19-15-17(7-10-21(19)27)11-12-25-22(28)23(29)26-16-18-5-8-20(24)9-6-18/h5-10,15H,2-4,11-14,16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLGIVAWZQSTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Attachment of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where the tetrahydroquinoline intermediate reacts with a chlorobenzyl halide.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Simpler amides or amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The tetrahydroquinoline moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Key Observations :

- Synthetic Challenges: The tetrahydroquinolinyl-ethyl group in the target compound may introduce steric hindrance, reducing synthetic yields compared to simpler analogs like compound 56 (23% yield) .

- Biological Activity: S336’s pyridinyl-ethyl group contributes to its umami agonist activity via TAS1R1/TAS1R3 receptor binding, suggesting that the target compound’s tetrahydroquinolinyl group could similarly modulate receptor interactions if optimized .

Table 2: Toxicological and Metabolic Comparisons

Key Findings :

- Safety: The absence of NOEL data for the target compound necessitates caution, though analogs like S336 and FEMA 4233 demonstrate low toxicity at relevant doses .

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound that has garnered attention for its potential biological activities. This compound is part of a larger class of oxalamides, which have been investigated for various therapeutic applications. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula: C23H29ClN4O2

- Molecular Weight: 428.96 g/mol

- IUPAC Name: this compound

Structure

The compound features a complex structure that includes a chlorobenzyl group and a tetrahydroquinoline moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. These interactions can include:

- Receptor Binding: Potential binding to neurotransmitter receptors (e.g., dopamine and serotonin receptors), suggesting a role in modulating neurological functions.

- Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

1. Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar oxalamide compounds on neuronal cell lines. The findings suggested that these compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating potential applications in treating neurodegenerative disorders.

2. Anticancer Activity

In vitro studies have demonstrated that oxalamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. A notable case involved the testing of a related compound against breast cancer cell lines, where significant cytotoxic effects were observed at micromolar concentrations .

3. Antimicrobial Properties

Research has also indicated that oxalamides possess antimicrobial properties. A recent study tested various derivatives against bacterial strains and found that certain modifications enhanced their antibacterial activity .

Summary of Biological Activities

Q & A

Q. Critical parameters :

- Temperature control : Exothermic reactions (e.g., coupling steps) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Moisture-sensitive steps : Use of inert atmospheres (N₂/Ar) to avoid hydrolysis of intermediates .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly for unstable intermediates?

Answer:

- Intermediate stabilization : Use protective groups (e.g., Boc for amines) to prevent degradation during multi-step synthesis .

- Low-temperature protocols : Conduct coupling reactions at 0–5°C to minimize decomposition .

- In-situ monitoring : Employ real-time techniques like FT-IR or NMR to track intermediate stability and adjust conditions dynamically .

- Alternative activation methods : Microwave-assisted synthesis can reduce reaction times and improve yields for temperature-sensitive steps .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase columns with UV detection .

Advanced: How can contradictory biological activity data for structurally similar oxalamides be resolved?

Answer:

- Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., chlorobenzyl vs. fluorophenyl groups) to isolate activity contributors .

- Dose-response profiling : Use in vitro assays (e.g., enzyme inhibition IC₅₀) to clarify potency discrepancies across studies .

- Physicochemical profiling : Measure logP, solubility, and metabolic stability to account for bioavailability differences .

Basic: What initial biological assays are recommended to screen this compound’s therapeutic potential?

Answer:

- Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) to identify mechanistic pathways .

Advanced: How can computational modeling guide mechanistic studies of this compound?

Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding interactions with targets (e.g., enzymes, receptors) .

- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes over time .

- QSAR models : Corrogate experimental IC₅₀ values with electronic descriptors (e.g., HOMO/LUMO energies) .

Basic: What structural features influence this compound’s reactivity and bioactivity?

Answer:

- Chlorobenzyl group : Enhances lipophilicity and membrane permeability .

- Tetrahydroquinoline core : Contributes to π-π stacking with aromatic residues in target proteins .

- Oxalamide linker : Facilitates hydrogen bonding with catalytic sites (e.g., serine proteases) .

Advanced: How can crystallographic data refine the 3D structure of this compound?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion and collect data using synchrotron radiation .

- SHELX refinement : Use SHELXL for structure solution and refinement, addressing challenges like twinning or disorder .

- Conformational analysis : Compare crystal packing with NMR-derived solution structures to assess flexibility .

Basic: How does the 4-chlorobenzyl group impact physicochemical properties compared to analogues?

Answer:

- Lipophilicity : The chloro substituent increases logP, enhancing blood-brain barrier penetration .

- Electron-withdrawing effect : Stabilizes the amide bond against hydrolysis compared to methoxy or methyl groups .

Advanced: What strategies elucidate the tetrahydroquinoline moiety’s role in pharmacokinetics?

Answer:

- Metabolic stability assays : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and correlate with in vivo efficacy .

- Prodrug derivatization : Mask the tetrahydroquinoline amine with acetyl groups to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.